N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
CAS No.: 891123-37-8
Cat. No.: VC11893498
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide - 891123-37-8](/images/structure/VC11893498.png)
Specification
CAS No. | 891123-37-8 |
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Molecular Formula | C21H17N3O2 |
Molecular Weight | 343.4 g/mol |
IUPAC Name | N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide |
Standard InChI | InChI=1S/C21H17N3O2/c1-13-10-11-14(2)18(12-13)20-23-24-21(26-20)22-19(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,22,24,25) |
Standard InChI Key | QHEYDAUAOGOBCR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES | CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Structural Features and Molecular Properties
The compound’s structure comprises three distinct regions:
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Naphthalene-1-carboxamide group: A bicyclic aromatic system with a carboxamide functional group at the 1-position, contributing to planar aromatic stacking interactions and hydrogen-bonding capabilities .
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1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This ring is known for its metabolic stability and electronic properties, which enhance interactions with biological targets .
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2,5-Dimethylphenyl substituent: A para-substituted benzene ring with methyl groups at the 2- and 5-positions, introducing steric bulk and hydrophobicity that may influence solubility and receptor binding .
Key molecular descriptors:
Property | Value |
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IUPAC Name | N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide |
Molecular Formula | C₂₁H₁₇N₃O₂ |
Molecular Weight | 343.4 g/mol |
SMILES | CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43 |
InChIKey | QHEYDAUAOGOBCR-UHFFFAOYSA-N |
The planar oxadiazole ring and extended naphthalene system suggest potential for intercalation with DNA or protein pockets, a feature observed in related anticancer agents .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via cyclization reactions. A general approach involves:
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Formation of the oxadiazole core: Cyclization of acylhydrazides or thiosemicarbazides using dehydrating agents like phosphorus oxychloride (POCl₃) or iodine . For example, reacting naphthalene-1-carboxylic hydrazide with 2,5-dimethylbenzoyl chloride in the presence of POCl₃ yields the oxadiazole intermediate .
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Coupling reactions: Amide bond formation between the oxadiazole amine and naphthalene-1-carbonyl chloride under basic conditions .
Example reaction scheme:
Reaction Conditions
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Mass Spectrometry
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Molecular ion peak: m/z 343.4 [M+H]⁺.
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Fragmentation patterns include loss of CO (28 amu) and the dimethylphenyl group (119 amu) .
Comparative Data with Analogues
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